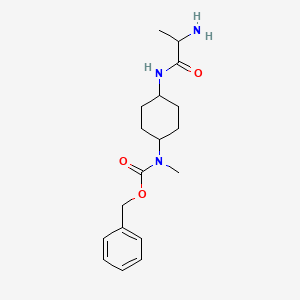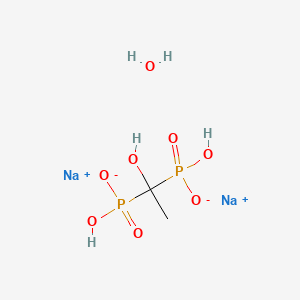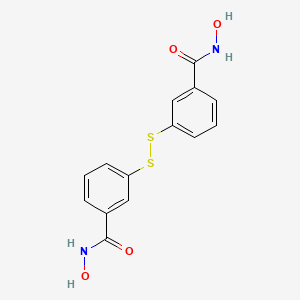
3,3'-Disulfanediylbis(N-hydroxybenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Disulfanediylbis(N-hydroxybenzamide) is a chemical compound characterized by the presence of disulfide bonds and hydroxyl groups attached to benzamide structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(N-hydroxybenzamide) typically involves the oxidative coupling of thiol derivatives. One common method is the reaction of N-hydroxybenzamide with a disulfide-forming reagent such as sulfur or disulfur dichloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the presence of a base such as triethylamine to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 3,3’-Disulfanediylbis(N-hydroxybenzamide) may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Disulfanediylbis(N-hydroxybenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used under mild conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-Disulfanediylbis(N-hydroxybenzamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating redox states in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3,3’-Disulfanediylbis(N-hydroxybenzamide) involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bonds can be reduced to thiols, which can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. This redox modulation can influence cellular processes and pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Disulfanediylbis(N-hexylpropanamide)
- 3,3’-Disulfanediylbis(6-hydroxybenzoic acid)
- 3,3’-Disulfanediylbis(N-benzylpropanamide)
Uniqueness
3,3’-Disulfanediylbis(N-hydroxybenzamide) is unique due to the presence of hydroxyl groups attached to the benzamide structure, which can participate in additional hydrogen bonding and nucleophilic substitution reactions. This makes it a versatile compound for various chemical and biological applications.
Eigenschaften
Molekularformel |
C14H12N2O4S2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-hydroxy-3-[[3-(hydroxycarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C14H12N2O4S2/c17-13(15-19)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18)16-20/h1-8,19-20H,(H,15,17)(H,16,18) |
InChI-Schlüssel |
VFKGTADGKRRDTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(=O)NO)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)


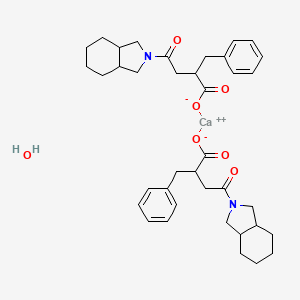
![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)
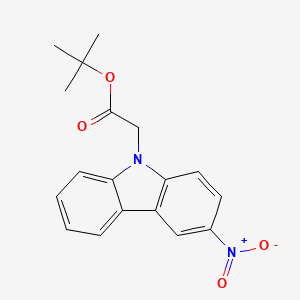
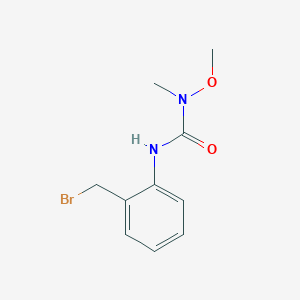

![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)
